Vascular Protection: S-15261 Reduces Exaggerated Contractile Response Unlike Troglitazone
In the JCR:LA-cp rat model of obesity/insulin resistance, S-15261 uniquely reduced the exaggerated contractile response of mesenteric resistance vessels to norepinephrine and increased maximal nitric oxide-mediated relaxation. Troglitazone, a thiazolidinedione insulin sensitizer, failed to produce any vascular protective effect in the same experimental system [1].
| Evidence Dimension | Vascular contractile response to norepinephrine |
|---|---|
| Target Compound Data | Significantly reduced exaggerated contractile response; increased maximal nitric oxide-mediated relaxation |
| Comparator Or Baseline | Troglitazone: No effect on vascular function |
| Quantified Difference | Qualitative presence of effect for S-15261 vs. complete absence for troglitazone |
| Conditions | JCR:LA-cp rat model; mesenteric resistance vessels ex vivo |
Why This Matters
This vascular benefit is a distinguishing feature that is not observed with the thiazolidinedione comparator, making S-15261 a preferred research compound for studies linking insulin resistance to vascular dysfunction.
- [1] Russell JC, et al. Beneficial insulin-sensitizing and vascular effects of S15261 in the insulin-resistant JCR:LA-cp rat. J Pharmacol Exp Ther. 2000 Nov;295(2):753-60. PMID: 11046115. View Source
